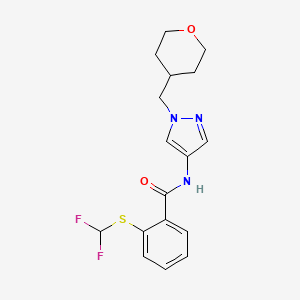

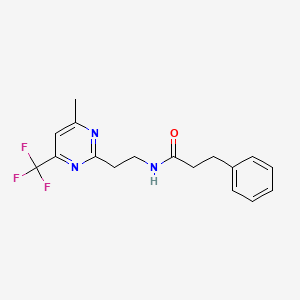

2-((difluoromethyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that often begins with simple aromatic acids or amines. In the case of the compound 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the synthesis started from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a complex multi-step reaction that yielded the final product in a 1% overall chemical yield . The synthesis involved a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare the target tracer with a specific activity at the end of bombardment .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which is a benzene ring attached to an amide group. The specific compound mentioned in the provided data does not appear directly, but related compounds show a variety of substitutions on the benzene ring and the amide nitrogen, which can significantly alter the compound's properties and biological activity. For instance, the presence of a difluoro group and a pyrazolo[3,4-b]pyridine moiety in the compound synthesized in paper suggests a molecule with a complex aromatic system that could interact with various biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can include amide bond formation, halogenation, and desmethylation, as seen in the synthesis of the PET agent . The reactions are carefully designed to introduce specific functional groups that confer the desired biological activity or allow for further chemical modifications, such as radiolabeling for imaging purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of difluoro groups can increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The specific activities and yields reported in the synthesis of the PET agent indicate a high degree of purity and potency required for in vivo imaging applications . The analytical and spectral data used to establish the structures of synthesized compounds, as mentioned in paper , are crucial for confirming the identity and purity of these compounds.

Applications De Recherche Scientifique

Synthetic Routes and Derivatives

- The synthesis of complex heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, has been explored through various methods. Such compounds are valuable in medicinal chemistry and materials science for their diverse biological activities and functional properties. One example includes the use of thiophenylhydrazonoacetates in heterocyclic synthesis, demonstrating the compound's potential as a building block in creating pharmacologically active molecules (Mohareb et al., 2004).

Molecular Interactions and Crystal Engineering

- The study of molecular solids and crystal engineering has revealed the importance of weak intermolecular interactions, such as hydrogen bonds and π-π stacking, in the assembly of larger architectures. These interactions play a significant role in the design and synthesis of materials with specific properties, such as those necessary for pharmaceutical formulations and materials science applications (Wang et al., 2014).

Fluorinated Compounds in Medicinal Chemistry

- The development of fluorinated compounds is a significant area of research in medicinal chemistry due to their enhanced stability, bioavailability, and specificity. For instance, the synthesis of fluoropyrazoles has been investigated for their potential use as intermediates in pharmaceuticals. These efforts highlight the compound's relevance in the search for new therapeutic agents (Surmont et al., 2011).

Applications in Antiviral Research

- Novel synthesis routes have led to benzamide-based compounds showing promising antiavian influenza virus activity. This indicates the potential of such derivatives in developing antiviral drugs, showcasing the compound's application in addressing global health challenges (Hebishy et al., 2020).

Hybrid and Bioactive Cocrystals

- The formation of hybrid and bioactive cocrystals involving the compound and hydroxybenzoic acids has been explored for their structural, spectroscopic characteristics, and potential applications. These studies contribute to the understanding of noncovalent interactions in drug design and development, offering insights into novel therapeutic agents (Al-Otaibi et al., 2020).

Propriétés

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O2S/c18-17(19)25-15-4-2-1-3-14(15)16(23)21-13-9-20-22(11-13)10-12-5-7-24-8-6-12/h1-4,9,11-12,17H,5-8,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKHVOYIXSCOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)